4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid
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Overview
Description
4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a methoxyazetidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-methoxyazetidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The methoxyazetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoic acid group can facilitate binding to biological macromolecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar in structure but contains a pyrazoline ring instead of an azetidine ring.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Contains an imidazole ring instead of an azetidine ring.
Uniqueness
4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid is unique due to the presence of the methoxyazetidine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-[(3-methoxyazetidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-11-7-13(8-11)6-9-2-4-10(5-3-9)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
InChI Key |
WVGCEKAVDOTUNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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